ER Antagonist Screening Hit Profile vs. Class Baseline
In PubChem screening records, CAS 1358986-45-4 was flagged as an active antagonist in both ERalpha (AID 1865885) and ERbeta (AID 1865886) assays, placing it within a coumarin-related ER antagonist screening program [1][2]. Of the 19 compounds tested in this specific panel, the target compound was among the 19 active hits in both assays, with at least 15 compounds in the ERalpha assay and 1 in the ERbeta assay demonstrating activity ≤ 1 nM. However, the precise IC50 value for this compound is not reported in the extracted data table, and no head-to-head comparison with another triazoloquinoxaline in the same panel is available.
| Evidence Dimension | ERalpha/ERbeta antagonist activity (screening panel) |
|---|---|
| Target Compound Data | Flagged active in both ERalpha and ERbeta antagonist assays (IC50 ≤ 10 µM by ChEMBL curation threshold) |
| Comparator Or Baseline | Panel median / most potent compound in the same screen (e.g., compound with ≤ 1 nM activity); specific comparator identity not extractable |
| Quantified Difference | Cannot be calculated; rank within panel unknown |
| Conditions | Cell-free antagonist assay at ERalpha and ERbeta (unknown origin); data extracted from PMID: 34710747 (Eur J Med Chem, 2022) and deposited by ChEMBL. |
Why This Matters
This screening-level activity, while insufficient for selection, provides a target-class hint—ER antagonism—that is distinct from the DNA intercalation or PDE inhibition pathways studied for other triazoloquinoxalines.
- [1] PubChem BioAssay. AID 1865885: Antagonist activity at ERalpha (unknown origin). Primary Citation: Eur J Med Chem. 2022;227:113869. PMID: 34710747. View Source
- [2] PubChem BioAssay. AID 1865886: Antagonist activity at ERbeta (unknown origin). Primary Citation: Eur J Med Chem. 2022;227:113869. PMID: 34710747. View Source
